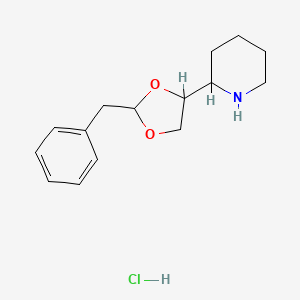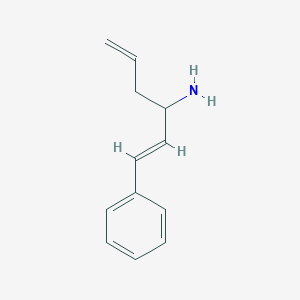
(1e)-1-Phenyl-1,5-hexadien-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1e)-1-Phenyl-1,5-hexadien-3-amine is an organic compound characterized by a phenyl group attached to a hexadienyl chain with an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-Phenyl-1,5-hexadien-3-amine typically involves the reaction of a phenyl-substituted diene with an amine under specific conditions. One common method is the amination of 1-phenyl-1,5-hexadiene using an amine source such as ammonia or an alkylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1e)-1-Phenyl-1,5-hexadien-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction can produce saturated amines.
Applications De Recherche Scientifique
(1e)-1-Phenyl-1,5-hexadien-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1e)-1-Phenyl-1,5-hexadien-3-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s structure allows it to bind to various receptors or enzymes, influencing their activity and resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the amine group.
1-Phenyl-1,5-hexadiene: Similar structure but without the amine functionality.
Phenethylamine: Contains an amine group but has a different carbon chain structure.
Uniqueness
(1e)-1-Phenyl-1,5-hexadien-3-amine is unique due to the combination of its phenyl group, hexadienyl chain, and amine functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
83948-39-4 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1E)-1-phenylhexa-1,5-dien-3-amine |
InChI |
InChI=1S/C12H15N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-10,12H,1,6,13H2/b10-9+ |
Clé InChI |
GTVDATNIZHDWCF-MDZDMXLPSA-N |
SMILES isomérique |
C=CCC(/C=C/C1=CC=CC=C1)N |
SMILES canonique |
C=CCC(C=CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



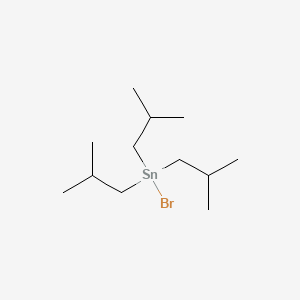
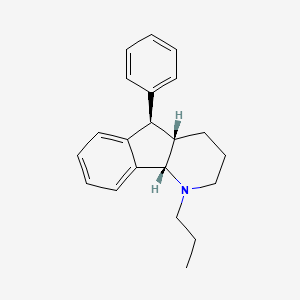
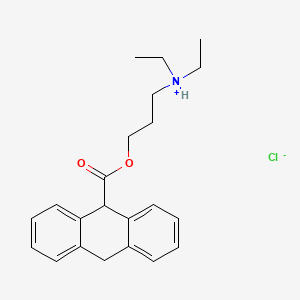

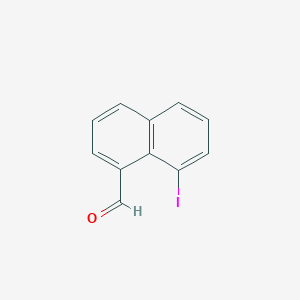
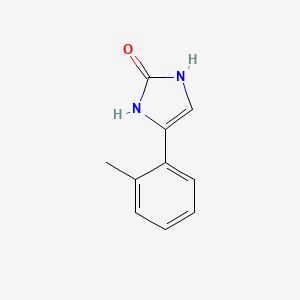
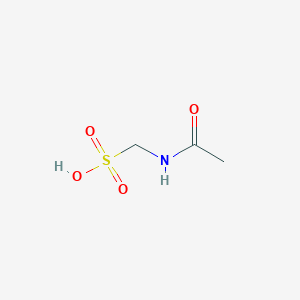

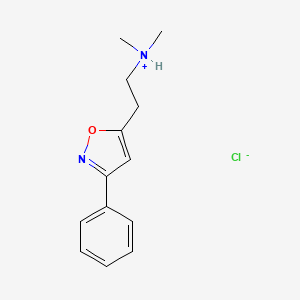
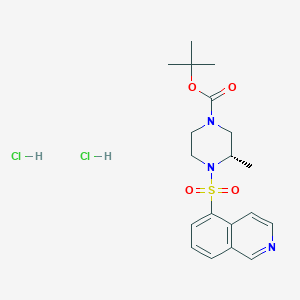
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
